Doxorubicin Hydrochloride

Description

Doxorubicin hydrochloride is an anthracycline.

Doxorubicin hydrochloride (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.

Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.

Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

Doxorubicin Hydrochloride (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.

Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.

See also: Doxorubicin (has active moiety).

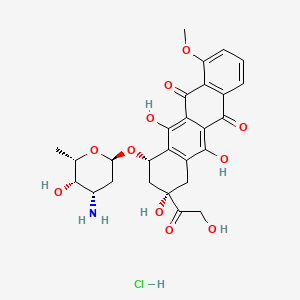

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSFMDVAYGXBV-RUELKSSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11.ClH, C27H30ClNO11 | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23214-92-8 (Parent) | |

| Record name | Doxorubicin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3030636 | |

| Record name | Doxorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25316-40-9 | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxorubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25316-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxorubicin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 401 °F (Decomposes) (NTP, 1992) | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Doxorubicin Hydrochloride: DNA Intercalation and Topoisomerase II Inhibition

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a cornerstone of chemotherapy regimens for several decades, exerts its potent anticancer effects through a multifaceted mechanism of action.[1] This technical guide provides an in-depth exploration of two of its primary and interconnected mechanisms: DNA intercalation and the subsequent inhibition of topoisomerase II. We will dissect the biophysical principles governing these interactions, elucidate the downstream cellular consequences that culminate in cell death, and present field-proven experimental protocols to investigate these phenomena. This document is designed to serve as a comprehensive resource for researchers seeking to understand and therapeutically exploit the complex biology of doxorubicin.

Introduction: The Clinical Significance of Doxorubicin

Doxorubicin is an anthracycline antibiotic that has demonstrated significant therapeutic efficacy against a wide range of malignancies, including breast cancer, sarcomas, and various hematological cancers.[2][3] Its clinical utility, however, is often limited by dose-dependent cardiotoxicity and the development of chemoresistance.[1][4] A thorough understanding of its core mechanisms of action is therefore paramount for optimizing its therapeutic index and developing strategies to overcome resistance. While doxorubicin's effects are pleiotropic, involving the generation of reactive oxygen species (ROS) and interactions with cellular membranes, its ability to intercalate into DNA and poison topoisomerase II is widely considered central to its cytotoxic activity.[2][5]

The Foundational Mechanism: DNA Intercalation

The initial and critical step in doxorubicin's mechanism of action is its insertion into the DNA double helix.[6]

Biophysical Principles of Intercalation

The planar aromatic structure of the doxorubicin molecule facilitates its insertion between adjacent base pairs of the DNA double helix.[2][6] This process is primarily driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions.[7] Doxorubicin shows a preference for intercalating at 5'-GC-3' or 5'-CG-3' sequences.[3] This intercalation event physically disrupts the normal helical structure of DNA, causing localized unwinding and elongation of the DNA molecule.[6] This structural distortion is a key initiating event that triggers a cascade of downstream cellular responses.

Quantifying Doxorubicin-DNA Interactions

The binding affinity of doxorubicin to DNA can be quantified using various biophysical techniques. Spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, can be employed to determine the binding constant (K) and the number of drug molecules bound per DNA base pair (n).[8] Molecular modeling studies have estimated the binding free energy of doxorubicin intercalation to be in the range of -5 to -13 kcal/mol, indicating a strong and stable interaction.[7]

| Parameter | Typical Value Range | Significance |

| Binding Constant (K) | 10^4 - 10^6 M⁻¹ | Reflects the strength of the doxorubicin-DNA interaction. |

| Binding Site Size (n) | 1-2 base pairs | Indicates the number of base pairs occluded by one doxorubicin molecule. |

| Free Binding Energy (ΔG) | -5 to -13 kcal/mol | Thermodynamic measure of the spontaneity and stability of intercalation.[7] |

The Critical Consequence: Topoisomerase II Inhibition

The structural distortion of DNA caused by doxorubicin intercalation directly impacts the function of essential nuclear enzymes, most notably topoisomerase II.[5]

The Role of Topoisomerase II

Topoisomerase II is a vital enzyme that resolves topological problems in DNA that arise during replication, transcription, and chromosome segregation.[9] It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then resealing the break.[5] This process is crucial for relieving torsional strain and untangling DNA.[9]

Doxorubicin as a Topoisomerase II Poison

Doxorubicin does not inhibit the catalytic activity of topoisomerase II in the classical sense. Instead, it acts as a "topoisomerase II poison."[10] It stabilizes the transient "cleavable complex," which is the intermediate state where topoisomerase II is covalently bound to the 5' ends of the broken DNA strands.[2][5] By preventing the re-ligation of these breaks, doxorubicin effectively traps the enzyme on the DNA, leading to the accumulation of persistent, protein-linked DNA double-strand breaks.[2] These lesions are highly cytotoxic.[11]

Downstream Cellular Consequences

The accumulation of doxorubicin-induced DNA damage triggers a robust cellular response, ultimately leading to cell death.

Activation of the DNA Damage Response (DDR)

The presence of DNA double-strand breaks is a potent signal that activates the DNA Damage Response (DDR) pathway.[3] Key sensor proteins, such as the ATM (Ataxia-Telangiectasia Mutated) kinase, are recruited to the sites of damage. ATM then phosphorylates a number of downstream targets, including the histone variant H2AX on serine 139, leading to the formation of γ-H2AX foci, which serve as a hallmark of DNA double-strand breaks.[12]

Cell Cycle Arrest

A primary outcome of DDR activation is the induction of cell cycle arrest, typically at the G2/M checkpoint.[11][13] This provides the cell with an opportunity to repair the DNA damage before proceeding with mitosis. However, if the damage is too extensive, the cell cycle arrest can become permanent, leading to senescence or apoptosis.[14]

Induction of Apoptosis

If the DNA damage is irreparable, the DDR will initiate programmed cell death, or apoptosis.[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of p53, a key tumor suppressor and downstream target of ATM, plays a crucial role in promoting apoptosis in response to doxorubicin-induced DNA damage.[6]

Experimental Protocols for Studying Doxorubicin's Mechanisms

A variety of well-established assays can be employed to investigate the molecular mechanisms of doxorubicin.

DNA Intercalation Assays

-

DNA Unwinding Assay: This assay assesses the ability of an intercalating agent to alter the topology of supercoiled plasmid DNA.[15] Intercalation unwinds the DNA, which can be visualized as a change in electrophoretic mobility on an agarose gel.

-

Fluorescence Spectroscopy: The intrinsic fluorescence of doxorubicin is quenched upon intercalation into DNA.[16] This property can be used to quantify the binding affinity and stoichiometry of the interaction. Fluorescence Lifetime Imaging Microscopy (FLIM) can provide dynamic information about doxorubicin-DNA intercalation within living cells.[17]

Topoisomerase II Inhibition Assays

-

In Vitro Topoisomerase II Decatenation Assay: This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[18] Doxorubicin's inhibition of this process can be visualized by the failure of the kDNA to enter an agarose gel.[19]

-

In Vitro Topoisomerase II Cleavage Assay: This assay directly measures the formation of the cleavable complex.[20][21] A radiolabeled DNA substrate is incubated with topoisomerase II and doxorubicin. The formation of covalent protein-DNA complexes is then detected by SDS-PAGE and autoradiography.

Cellular Assays for DNA Damage and Cytotoxicity

-

Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells.[22] Cells are embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

-

γ-H2AX Immunofluorescence: This assay is a specific marker for DNA double-strand breaks.[22] Cells are treated with doxorubicin, fixed, and stained with an antibody against phosphorylated H2AX. The formation of distinct nuclear foci can be visualized and quantified by fluorescence microscopy.

-

Cell Cycle Analysis by Flow Cytometry: This method quantifies the distribution of cells in different phases of the cell cycle.[12] Doxorubicin-treated cells will typically show an accumulation in the G2/M phase, indicative of cell cycle arrest.[13][14]

Mechanisms of Resistance

Despite its efficacy, the development of resistance to doxorubicin is a significant clinical challenge.[1][23] Several mechanisms can contribute to doxorubicin resistance, including:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump doxorubicin out of the cell, reducing its intracellular concentration.[24]

-

Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase IIα (TOP2A) or decreased expression of the enzyme can reduce the formation of the cytotoxic cleavable complex.[24]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can more efficiently repair doxorubicin-induced DNA damage, promoting cell survival.

-

Defects in Apoptotic Pathways: Mutations or alterations in key apoptotic proteins, such as p53, can render cells resistant to doxorubicin-induced cell death.[24]

Conclusion and Future Directions

Doxorubicin remains a vital tool in the oncologist's arsenal. Its intricate mechanism of action, centered on DNA intercalation and topoisomerase II poisoning, provides a clear rationale for its potent cytotoxic effects. A deep understanding of these core mechanisms is essential for the rational design of new doxorubicin analogs with improved therapeutic profiles, the development of combination therapies to enhance its efficacy, and the implementation of strategies to overcome chemoresistance. Future research will likely focus on elucidating the interplay between doxorubicin's various mechanisms of action, identifying predictive biomarkers of response and resistance, and developing novel drug delivery systems to target doxorubicin more specifically to tumor cells, thereby minimizing its off-target toxicities.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?

- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.

- University of California, Davis. (n.d.). Doxorubicin.

- Cutts, S. M., Nudelman, A., Rephaeli, A., & Phillips, D. R. (2006). Doxorubicin-DNA Adducts Induce a Non-Topoisomerase II–Mediated Form of Cell Death. Cancer Research, 66(9), 4875-4883.

- Zare, H., Ahmadi, A., Gholipour, E., & Ghafouri-Fard, S. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(19), 4747.

- Kim, J. S., He, L., & Lemasters, J. J. (2013). Doxorubicin-induced necrosis is mediated by poly-(ADP-ribose) polymerase 1 (PARP1) but is independent of p53. American Journal of Physiology-Cell Physiology, 305(2), C112-C123.

- ResearchGate. (n.d.). Molecular mechanism of action of doxorubicin (TOPIIA-topoisomerase II, ROS-reactive oxygen species).

- Kim, H. S., Lee, Y. S., & Kim, D. K. (2009). Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. Pharmacology, 84(5), 300-309.

- Kim, H. S., Lee, Y. S., & Kim, D. K. (2009). Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. Pharmacology, 84(5), 300-309.

- BenchChem. (n.d.). An In-depth Technical Guide on the Core Mechanism of Action of DNA Intercalator 3 (Doxorubicin).

- Hennequart, S., & Gieseler, F. (2012). Doxorubicin induces the DNA damage response in cultured human mesenchymal stem cells. Journal of Cancer Research and Clinical Oncology, 138(12), 2067-2076.

- Deweese, J. E., & Osheroff, N. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Methods in molecular biology (Clifton, N.J.), 582, 17.

- He, S., Nudelman, A., Rephaeli, A., Phillips, D. R., & Cutts, S. M. (2009). The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity. Cancer chemotherapy and pharmacology, 64(5), 987-996.

- LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide.

- Micallef, J. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC.

- Mondal, S., & Sastri, C. V. (2016). Molecular mechanism and binding free energy of doxorubicin intercalation in DNA. Physical Chemistry Chemical Physics, 18(31), 21258-21270.

- Wikipedia. (n.d.). Electrophoretic mobility shift assay.

- Nafisi, S., & Tajmir-Riahi, H. A. (2014). Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications. International journal of biological macromolecules, 66, 268-274.

- Micallef, J. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC.

- SciSpace. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Wikipedia. (n.d.). Chemotherapy.

- Zare, H., Ahmadi, A., Gholipour, E., & Ghafouri-Fard, S. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Semantic Scholar.

- Bodley, A. L., Liu, L. F., Israel, M., Seshadri, R., Koseki, Y., Giuliani, F. C., ... & Potmesil, M. (1989). DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA. Cancer research, 49(21), 5969-5978.

- Zare, H., Ahmadi, A., Gholipour, E., & Ghafouri-Fard, S. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.

- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122.

- KDWIS Virtual Lab. (2017, October 12). Electrophoretic Mobility Shift Assay: A Method for Analysing Protein-DNA Interactions.

- Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assays for the analysis of DNA-protein interactions. Nature protocols, 2(8), 1849-1861.

- Giddings, E. L., & Luan, F. S. (2015). Mechanisms of doxorubicin resistance in hepatocellular carcinoma. Future Oncology, 11(20), 2777-2789.

- Piskunen, P., Ora, A., & Kostiainen, M. A. (2020). Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release. Nucleic acids research, 48(16), 9313-9324.

- Thermo Fisher Scientific. (n.d.). Gel Shift Assays (EMSA).

- Chen, C. Y., Hsieh, Y. D., & Lo, L. W. (2012). Probing the dynamics of doxorubicin-DNA intercalation during the initial activation of apoptosis by fluorescence lifetime imaging microscopy (FLIM). PloS one, 7(9), e44947.

- ResearchGate. (2022, June 17). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement.

- Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471–2482.

- National Institutes of Health. (n.d.). Topoisomerase Assays.

- National Institutes of Health. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.

- Benchchem. (n.d.). topoisomerase II inhibition by 5-Iminodaunorubicin.

- Benchchem. (n.d.). Application Notes and Protocols for Studying 5-Iminodaunorubicin-Induced DNA Damage.

- National Institutes of Health. (n.d.). Topoisomerase Assays.

- Bodley, A. L., Liu, L. F., Israel, M., Seshadri, R., Koseki, Y., Giuliani, F. C., ... & Potmesil, M. (1989). DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA. Cancer research, 49(21), 5969-5978.

- ResearchGate. (n.d.). Topoisomerase II inhibitory activity of the tested compounds (5a–g) against doxorubicin.

- ResearchGate. (n.d.). 2D interaction of Doxorubicin with the binding site of topoisomerase II.

- Sissi, C., & Palumbo, M. (2010). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. Current medicinal chemistry, 17(31), 3582-3593.

- Pang, B., Qiao, X., Janssen, L., Velds, A., Groothuis, T., Kerkhoven, R., ... & van Lohuizen, M. (2013). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1835(1), 76-82.

- Skladanowski, A., & Konopa, J. (1994). Interference by doxorubicin with DNA unwinding in MCF-7 breast tumor cells. Biochemical pharmacology, 47(12), 2269-2277.

- ResearchGate. (n.d.). Topoisomerase II DNA cleavage assay. An in vitro assay was used to....

- ProFoldin. (n.d.). DNA helicase DNA unwinding and ATPase assays.

Sources

- 1. remedypublications.com [remedypublications.com]

- 2. Doxorubicin [www2.gvsu.edu]

- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemotherapy - Wikipedia [en.wikipedia.org]

- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. karger.com [karger.com]

- 14. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death - ProQuest [proquest.com]

- 15. Interference by doxorubicin with DNA unwinding in MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Probing the dynamics of doxorubicin-DNA intercalation during the initial activation of apoptosis by fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of Reactive Oxygen Species in Doxorubicin Hydrochloride Cytotoxicity

For: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Doxorubicin (DOX) is a cornerstone of chemotherapy, prized for its potent anti-neoplastic activity against a wide array of cancers.[1] However, its clinical application is severely hampered by a dose-dependent cardiotoxicity, which can lead to life-threatening cardiomyopathy.[1][2] At the heart of this toxicity lies the excessive generation of reactive oxygen species (ROS). This guide provides a comprehensive technical overview of the molecular mechanisms by which doxorubicin induces ROS production, the downstream cellular damage that ensues, and the key experimental protocols used to investigate these processes. We will delve into the mitochondrial, cytosolic, and iron-dependent pathways of ROS generation, explore their roles in triggering lipid peroxidation, protein and DNA damage, and ultimately, programmed cell death pathways such as apoptosis and ferroptosis. This document serves as a foundational resource for researchers aiming to understand and mitigate the cardiotoxic effects of this powerful therapeutic agent.

II. Introduction: The Double-Edged Sword of Doxorubicin

Doxorubicin, an anthracycline antibiotic, is a highly effective chemotherapeutic agent used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1] Its primary anti-cancer mechanisms involve intercalating into nuclear DNA and inhibiting the function of topoisomerase II, thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[1][3]

Despite its efficacy, the clinical utility of doxorubicin is constrained by significant cardiotoxicity.[2][4] This adverse effect is cumulative and dose-dependent, manifesting as a range of cardiac dysfunctions from acute arrhythmias to chronic, irreversible cardiomyopathy and heart failure.[5][6] The heightened susceptibility of cardiomyocytes to DOX-induced damage is partly due to their lower levels of antioxidant defense mechanisms compared to other cell types.[6] A central hypothesis, supported by extensive research, posits that the excessive production of ROS is the primary driver of doxorubicin's cardiotoxic effects.[7][8] Understanding the intricate relationship between doxorubicin, ROS, and cardiomyocyte death is therefore critical for developing strategies to protect the heart during cancer therapy.

III. The Core Mechanism: Doxorubicin-Induced ROS Generation

Doxorubicin triggers ROS production through multiple, interconnected pathways within the cardiomyocyte. The drug's chemical structure, particularly its quinone moiety, allows it to participate in redox cycling, a process that futilely consumes reducing equivalents to generate superoxide radicals.[6]

A. The One-Electron Reduction Pathway (Mitochondrial)

Mitochondria are the primary source of doxorubicin-induced oxidants.[9][10] Due to its high affinity for cardiolipin, a phospholipid abundant in the inner mitochondrial membrane, doxorubicin accumulates within this organelle.[2][9][11] Here, it interacts with Complex I (NADH dehydrogenase) of the electron transport chain.[2][9][10]

-

Semiquinone Formation: Complex I catalyzes a one-electron reduction of the doxorubicin quinone moiety, forming an unstable semiquinone radical.[9][10][12]

-

Superoxide Production: This semiquinone radical rapidly transfers its electron to molecular oxygen (O₂), regenerating the parent doxorubicin molecule and producing a superoxide anion (O₂•⁻).[9][10][12]

This futile redox cycle disrupts normal electron flow, leading to a sustained and damaging production of superoxide within the mitochondrial matrix.[9][12]

B. The Cytosolic & Sarcoplasmic Reticulum Pathways

While mitochondria are a major source, ROS are also generated in other cellular compartments.

-

NAD(P)H Oxidases (NOX): Doxorubicin can activate membrane-bound NOX enzymes, particularly Nox2, in cardiomyocytes.[13][14][15][16] These enzymes transfer an electron from NADPH to O₂, directly generating superoxide.[14] Inhibition of NOX has been shown to reduce doxorubicin-induced ROS production and apoptosis.[13]

-

Endothelial Nitric Oxide Synthase (eNOS): In endothelial cells, doxorubicin can bind to and uncouple eNOS, causing it to produce superoxide instead of its usual product, nitric oxide (NO).[17]

C. The Iron-Dependent Pathway

The presence of iron dramatically exacerbates doxorubicin-induced oxidative stress.

-

DOX-Iron Complex Formation: Doxorubicin is a powerful iron chelator, readily forming complexes with intracellular iron (Fe³⁺).[18] This complex can be reduced to a DOX-Fe²⁺ state.[14]

-

Fenton and Haber-Weiss Reactions: The DOX-Fe²⁺ complex acts as a catalyst in Fenton-type reactions, converting hydrogen peroxide (H₂O₂)—a product of superoxide dismutation—into the highly reactive and damaging hydroxyl radical (•OH).[18] This process is central to the cardiotoxic effects of the drug.[18][19] Doxorubicin treatment leads to the preferential accumulation of iron within the mitochondria, further fueling this destructive cycle.[19][20]

IV. Downstream Consequences of ROS-Mediated Damage

The massive increase in ROS overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage to critical biomolecules and the activation of cell death pathways.

A. Lipid Peroxidation

ROS, particularly the hydroxyl radical, attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation.[14][21][22][23] This process degrades membrane lipids, leading to:

-

Formation of cytotoxic aldehydes: Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are produced as byproducts.[24]

-

Loss of membrane integrity: Compromises the function of the plasma membrane, mitochondria, and sarcoplasmic reticulum, leading to impaired ion homeostasis and cellular leakage.[14]

B. Protein Oxidation and Dysfunction

ROS can directly oxidize amino acid residues in proteins, leading to the formation of protein carbonyls. This oxidative damage can alter protein structure and function, inactivating critical enzymes involved in energy metabolism and cellular signaling, as well as structural proteins necessary for cardiomyocyte function.[1]

C. DNA Damage

Both nuclear and mitochondrial DNA are vulnerable to ROS-induced damage.[6][21] Oxidative attacks can cause base modifications and induce single- and double-strand breaks, triggering stress responses and activating apoptotic pathways.[25]

D. Induction of Apoptosis and Ferroptosis

ROS act as key signaling molecules in the initiation of programmed cell death.

-

Apoptosis: Doxorubicin-induced ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, depolarization, and the release of cytochrome c into the cytoplasm.[12] This initiates the caspase cascade (activating caspase-9 and caspase-3), culminating in apoptotic cell death.[5][8][25] Studies have shown that DOX treatment increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.[8]

-

Ferroptosis: There is growing evidence that ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, plays a pivotal role in doxorubicin cardiotoxicity.[3][26][27][28] DOX treatment downregulates Glutathione Peroxidase 4 (GPx4), a key enzyme that neutralizes lipid peroxides.[26][27] This, combined with iron accumulation and ROS production, drives cells toward ferroptotic death.[7][26][27] Some studies suggest ferroptosis is the major form of regulated cell death in DOX cardiotoxicity.[26][27]

V. Experimental Protocols for Studying DOX-Induced ROS and Cytotoxicity

Investigating the role of ROS in doxorubicin cytotoxicity requires a multi-faceted approach, combining probes for specific ROS with assays that measure downstream cellular consequences.

A. Detection of Intracellular ROS

Scientific Rationale: Choosing the right ROS probe is critical. A general ROS indicator like DCFDA is useful for an initial screen, but more specific probes are needed to identify the type and source of ROS. Dihydroethidium (DHE) and its mitochondrial-targeted version, MitoSOX Red, are highly specific for superoxide, which is the primary ROS generated by doxorubicin's redox cycling.

Protocol 1: Dihydroethidium (DHE) Staining for Superoxide Detection [29][30][31]

-

Cell Preparation: Seed cardiomyocytes (e.g., H9c2 or primary cells) in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere.

-

Treatment: Treat cells with the desired concentration of Doxorubicin hydrochloride for the specified time course. Include a vehicle-only control.

-

Probe Preparation: Prepare a 2-10 µM working solution of DHE in pre-warmed, serum-free media or HBSS. Protect from light.[30]

-

Staining: Remove the treatment media, wash cells once with warm PBS, and add the DHE working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[30]

-

Wash: Gently wash the cells twice with warm PBS to remove excess probe.[30]

-

Analysis: Immediately analyze the cells via fluorescence microscopy (Ex/Em: ~518/605 nm for oxidized DHE) or flow cytometry.[29][30]

Protocol 2: MitoSOX™ Red for Mitochondrial Superoxide [4][32][33][34]

-

Cell Preparation: As described in Protocol 1.

-

Treatment: Treat cells with Doxorubicin as required.

-

Probe Preparation: Prepare a 5 µM working solution of MitoSOX™ Red indicator in warm HBSS or other suitable buffer.

-

Staining: Remove treatment media, wash cells, and add the MitoSOX™ Red working solution.

-

Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[33][34]

-

Wash: Wash cells gently three times with warm buffer.[33]

-

Analysis: Analyze immediately by fluorescence microscopy or flow cytometry (Ex/Em: ~510/580 nm).[4][34]

B. Assessing Cytotoxicity

Scientific Rationale: It is essential to correlate ROS production with cell death. The MTT assay measures metabolic activity, providing an indication of cell viability, while the LDH release assay directly measures the loss of plasma membrane integrity, a hallmark of late apoptosis and necrosis.

Protocol 3: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate and treat with various concentrations of Doxorubicin for 24-48 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 5 minutes and measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 4: Lactate Dehydrogenase (LDH) Release Assay [23][35]

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with Doxorubicin as described for the MTT assay. Prepare a "maximum LDH release" control by lysing untreated cells with a lysis buffer.

-

Sample Collection: After treatment, carefully collect a 50 µL aliquot of the cell culture supernatant from each well.

-

Assay Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate according to the manufacturer's instructions (typically 30 minutes at room temperature, protected from light).

-

Measurement: Stop the reaction and measure the absorbance at ~490 nm.

-

Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the background from untreated cells.

VI. Visualization of Key Pathways and Workflows

VII. Summary and Future Directions

The generation of reactive oxygen species is a central and undeniable component of doxorubicin-induced cytotoxicity, particularly in the heart. The multifaceted mechanism, involving mitochondrial redox cycling, activation of cytosolic enzymes, and iron-dependent radical formation, creates a highly oxidative environment that cardiomyocytes are ill-equipped to handle. This oxidative stress directly damages lipids, proteins, and DNA, and critically, activates programmed cell death pathways including apoptosis and ferroptosis, leading to the progressive loss of cardiac muscle and function.

The experimental protocols outlined here provide a robust framework for dissecting these mechanisms further. Future research should continue to focus on:

-

Targeted Antioxidant Therapies: Developing strategies that specifically deliver antioxidants to the mitochondria (e.g., mitochondria-targeted peptides like SS-31) could offer protection without compromising doxorubicin's anti-cancer effects.[11]

-

Iron Chelation: The use of iron chelators, such as dexrazoxane, has already shown clinical promise in mitigating cardiotoxicity, underscoring the importance of the iron-dependent pathway.[6][20]

-

Modulation of Cell Death Pathways: Investigating inhibitors of ferroptosis (e.g., ferrostatin-1) and apoptosis as potential cardioprotective agents during chemotherapy is an active and promising area of research.[26][27]

By continuing to unravel the complex interplay between doxorubicin and cellular redox biology, the scientific community can pave the way for safer and more effective cancer therapies.

VIII. References

-

Fad-eillah, F. M., et al. (2020). Mitochondria-dependent ferroptosis plays a pivotal role in doxorubicin cardiotoxicity. Journal of Clinical Investigation. [Link]

-

Tadokoro, T., et al. (2020). Mitochondria-dependent ferroptosis plays a pivotal role in doxorubicin cardiotoxicity. JCI Insight. [Link]

-

Di Lisa, F., et al. (2017). The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity. Antioxidants & Redox Signaling. [Link]

-

Sorescu, D. (2000). Dihydroethidium (DHE) Staining for Superoxide in VSMC. Vascular Biology Protocols. [Link]

-

Min, J. K., et al. (2006). Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes. Experimental & Molecular Medicine. [Link]

-

Kim, D. H., et al. (2023). Limitations of Ferroptosis Inhibitors on the Doxorubicin-Induced Cardiotoxicity. MDPI. [Link]

-

Wang, Y., et al. (2022). Relevance of Ferroptosis to Cardiotoxicity Caused by Anthracyclines: Mechanisms to Target Treatments. Frontiers in Cardiovascular Medicine. [Link]

-

Li, N., et al. (2021). Exploring the role of ferroptosis in the doxorubicin-induced chronic cardiotoxicity using a murine model. ResearchGate. [Link]

-

Gilleron, M., et al. (2009). NADPH oxidases participate to doxorubicin-induced cardiac myocyte apoptosis. Biochemical and Biophysical Research Communications. [Link]

-

Varricchi, G., et al. (2022). Role of Oxidative Stress and Inflammation in Doxorubicin-Induced Cardiotoxicity: A Brief Account. MDPI. [Link]

-

Al-Kuraishy, H. M., et al. (2022). Protective Role of Menthol Against Doxorubicin-Induced Cardiac Injury Through Suppression of TLR4/MAPK/NF-κB Signaling and Oxidative Stress. MDPI. [Link]

-

Rasayan, J. C. (2019). ANTI-CANCER DRUG DOXORUBICIN INDUCED CARDIOTOXICITY: UNDERSTANDING THE MECHANISMS INVOLVED IN ROS GENERATION RESULTING IN MITOCH. Rasayan Journal of Chemistry. [Link]

-

Shiozaki, A., et al. (2018). Mitochondria-Derived Reactive Oxygen Species Play an Important Role in Doxorubicin-Induced Platelet Apoptosis. MDPI. [Link]

-

Van der Kraaij, A. M., et al. (1988). The role of lipid peroxidation in acute doxorubicin-induced cardiotoxicity as studied in rat isolated heart. Archives of Toxicology. [Link]

-

Zhao, Y., et al. (2010). Nox2 NADPH oxidase promotes pathologic cardiac remodeling associated with Doxorubicin chemotherapy. Cancer Biology & Therapy. [Link]

-

Gilliam, L. A., et al. (2012). Doxorubicin acts via mitochondrial ROS to stimulate catabolism in C2C12 myotubes. American Journal of Physiology-Cell Physiology. [Link]

-

Grieve, D. J., et al. (2012). Signalling mechanisms underlying doxorubicin and Nox2 NADPH oxidase-induced cardiomyopathy: involvement of mitofusin-2. British Journal of Pharmacology. [Link]

-

Varghese, E., et al. (2021). Doxorubicin effects on cell death Doxorubicin leads to ROS formation,... ResearchGate. [Link]

-

Gilliam, L. A., & Moylan, J. S. (2017). Increased mitochondrial emission of reactive oxygen species and calpain activation are required for doxorubicin-induced cardiac and skeletal muscle myopathy. The Journal of Physiology. [Link]

-

Cappetta, D., et al. (2022). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. MDPI. [Link]

-

Ascensão, A., et al. (2012). Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy. International Journal of Molecular Sciences. [Link]

-

APExBIO. (2025). Dihydroethidium: Next-Gen Superoxide Detection for Oxidative Stress Assays. Cholesterol. [Link]

-

Bio-protocol. (n.d.). Mitochondrial superoxide assay. Bio-protocol. [Link]

-

Al-Harthi, S. E., et al. (2023). Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis. Cell Communication and Signaling. [Link]

-

Hrelia, S., et al. (2002). Doxorubicin induces early lipid peroxidation associated with changes in glucose transport in cultured cardiomyocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Gammella, E., et al. (2022). Evolution of Theories on Doxorubicin-Induced Late Cardiotoxicity-Role of Topoisomerase. International Journal of Molecular Sciences. [Link]

-

G-Biosciences. (n.d.). DHE Redox Probe. G-Biosciences. [Link]

-

Wu, X., et al. (2022). Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death. Oxidative Medicine and Cellular Longevity. [Link]

-

Zadorozhna, M., et al. (2020). Influence of doxorubicin on lipid peroxidation and heart histology in rats. ResearchGate. [Link]

-

Al-Harthi, S., et al. (2023). Doxorubicin increases generation of ROS and augments apoptosis in cardiac cells. ResearchGate. [Link]

-

D'Agnano, I., et al. (2021). Hydroxytyrosol Prevents Doxorubicin-Induced Oxidative Stress and Apoptosis in Cardiomyocytes. MDPI. [Link]

-

Patel, H., et al. (2024). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Journal of Visualized Experiments. [Link]

-

Tan, C. H., & Sim, C. (2019). A protocol for in vivo detection of reactive oxygen species. 谷战军课题组. [Link]

-

Myers, C. (1998). The role of iron in doxorubicin-induced cardiomyopathy. Seminars in Oncology. [Link]

-

Gilliam, L. A. A., et al. (2020). Doxorubicin-induced oxidative stress differentially regulates proteolytic signaling in cardiac and skeletal muscle. American Journal of Physiology-Cell Physiology. [Link]

-

Ichikawa, Y., et al. (2014). Cardiotoxicity of doxorubicin is mediated through mitochondrial iron accumulation. Journal of Clinical Investigation. [Link]

-

Li, L., et al. (2021). Doxorubicin Induces Endotheliotoxicity and Mitochondrial Dysfunction via ROS/eNOS/NO Pathway. Frontiers in Pharmacology. [Link]

-

Huang, Y., et al. (2024). Iron metabolism in doxorubicin-induced cardiotoxicity: From mechanisms to therapies. Biochemical and Biophysical Research Communications. [Link]

-

De Angelis, A., et al. (2016). Oxidative Stress and Cellular Response to Doxorubicin: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity. Oxidative Medicine and Cellular Longevity. [Link]

-

Li, L., et al. (2021). Doxorubicin Induces Endotheliotoxicity and Mitochondrial Dysfunction via ROS/eNOS/NO Pathway. ResearchGate. [Link]

-

Ichikawa, Y., et al. (2014). Cardiotoxicity of doxorubicin is mediated through mitochondrial iron accumulation. Journal of Clinical Investigation. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relevance of Ferroptosis to Cardiotoxicity Caused by Anthracyclines: Mechanisms to Target Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Increased mitochondrial emission of reactive oxygen species and calpain activation are required for doxorubicin-induced cardiac and skeletal muscle myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doxorubicin-induced oxidative stress differentially regulates proteolytic signaling in cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NADPH oxidases participate to doxorubicin-induced cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nox2 NADPH oxidase promotes pathologic cardiac remodeling associated with Doxorubicin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signalling mechanisms underlying doxorubicin and Nox2 NADPH oxidase‐induced cardiomyopathy: involvement of mitofusin‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidative Stress and Cellular Response to Doxorubicin: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of iron in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cardiotoxicity of doxorubicin is mediated through mitochondrial iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. The role of lipid peroxidation in acute doxorubicin-induced cardiotoxicity as studied in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Doxorubicin induces early lipid peroxidation associated with changes in glucose transport in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. JCI Insight - Mitochondria-dependent ferroptosis plays a pivotal role in doxorubicin cardiotoxicity [insight.jci.org]

- 27. Mitochondria-dependent ferroptosis plays a pivotal role in doxorubicin cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. med.emory.edu [med.emory.edu]

- 30. hydroxycholesterol.com [hydroxycholesterol.com]

- 31. A protocol for in vivo detection of reactive oxygen species - 谷战军及相关纳米医学研究 - 权威网站 [guzjlab.org]

- 32. benchchem.com [benchchem.com]

- 33. documents.thermofisher.com [documents.thermofisher.com]

- 34. file.medchemexpress.com [file.medchemexpress.com]

- 35. Doxorubicin Induces Endotheliotoxicity and Mitochondrial Dysfunction via ROS/eNOS/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Cellular Uptake and Subcellular Localization of Doxorubicin Hydrochloride

Introduction

Doxorubicin (DOX), an anthracycline antibiotic isolated from Streptomyces peucetius, stands as a cornerstone of chemotherapy regimens for a wide spectrum of malignancies, including breast cancer, lymphomas, and various solid tumors.[][2] Its potent cytotoxic effects are fundamentally linked to its ability to traverse the cell membrane and accumulate within specific subcellular compartments, primarily the nucleus, to exert its therapeutic action.[2] The journey of doxorubicin from the extracellular space to its intracellular targets is a complex process governed by a delicate interplay of passive diffusion, active transport mechanisms, and the physicochemical properties of the drug itself.[2][3]

A comprehensive understanding of the cellular uptake and subsequent subcellular localization of doxorubicin is paramount for researchers, scientists, and drug development professionals. This knowledge is not only critical for elucidating its mechanisms of action and resistance but also for designing novel drug delivery systems that can enhance its therapeutic index while mitigating dose-limiting toxicities, such as cardiotoxicity.[2][4] This in-depth technical guide provides a detailed exploration of the core principles governing doxorubicin's cellular pharmacokinetics, outlines robust experimental methodologies for its study, and offers insights into the clinical implications of its subcellular distribution.

Part 1: The Cellular Entry of Doxorubicin: A Multi-Modal Process

The initial and rate-limiting step for doxorubicin's activity is its entry into the target cancer cell. This is not a monolithic process but rather a combination of passive and active transport mechanisms.

Passive Diffusion: The Path of Least Resistance

Doxorubicin, being an amphiphilic molecule, possesses the ability to directly traverse the lipid bilayer of the cell membrane via passive diffusion.[2][3] This process is primarily driven by the concentration gradient of the drug between the extracellular environment and the cytoplasm.[2] The lipophilic nature of the planar anthracycline ring facilitates its insertion into the membrane, while the hydrophilic amino sugar moiety allows for its eventual passage into the aqueous cytoplasm.

Carrier-Mediated Transport: An Orchestrated Entry and Exit

Beyond simple diffusion, the cellular uptake and efflux of doxorubicin are significantly influenced by a host of membrane transporter proteins. These proteins can either facilitate its entry or actively pump it out of the cell, playing a crucial role in both drug efficacy and the development of resistance.

-

Influx Transporters: Members of the Solute Carrier (SLC) family of transporters have been identified as key players in the uptake of doxorubicin. Notably, organic cation transporters (OCTs) such as OCT1, OCT2, and OCT3, as well as OATP1A2, have been shown to mediate the influx of doxorubicin into cells.[5][6] The expression levels of these transporters can vary significantly between different tumor types and even within a heterogeneous tumor population, contributing to differential drug responses.[7]

-

Efflux Transporters: The net intracellular accumulation of doxorubicin is often counteracted by the action of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) are well-characterized efflux pumps that actively extrude doxorubicin from the cell, thereby reducing its intracellular concentration and leading to multidrug resistance (MDR).[5][8] Overexpression of these transporters is a major mechanism by which cancer cells evade the cytotoxic effects of doxorubicin and other chemotherapeutic agents.

The Influence of the Tumor Microenvironment

The unique physicochemical conditions within the tumor microenvironment can also impact doxorubicin uptake. The acidic extracellular pH of many solid tumors can influence the ionization state of doxorubicin (pKa of 8.2), potentially affecting its membrane permeability.[9][10] Furthermore, the dense extracellular matrix and high interstitial fluid pressure in tumors can create physical barriers that limit drug penetration.[11][12]

Part 2: Subcellular Localization: Reaching the Sites of Action and Toxicity

Once inside the cell, doxorubicin does not distribute uniformly. Instead, it accumulates in specific organelles, a process that is central to both its therapeutic efficacy and its off-target toxicities.

The Nucleus: The Primary Therapeutic Target

The primary site of doxorubicin's anticancer activity is the cell nucleus.[2][13] Its planar aromatic structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[14] Furthermore, doxorubicin inhibits the enzyme topoisomerase II, leading to the stabilization of DNA double-strand breaks and ultimately triggering apoptosis.[4] In sensitive cancer cells, the concentration of doxorubicin in the nucleus can be significantly higher than in the cytoplasm.[15][16]

Mitochondria: A Hub of Collateral Damage and Alternative Action

Mitochondria are another key subcellular destination for doxorubicin. The drug's accumulation in mitochondria is implicated in its cardiotoxic side effects.[4][17] Doxorubicin can interact with the inner mitochondrial membrane, leading to the generation of reactive oxygen species (ROS) and oxidative stress, which can damage mitochondrial DNA and proteins and induce apoptosis in cardiomyocytes.[18] Interestingly, targeting doxorubicin specifically to the mitochondria of cancer cells is being explored as a therapeutic strategy to enhance its anticancer effects and overcome resistance.[19][20][21]

Lysosomes and Endosomes: Sequestration and Resistance

Doxorubicin, being a weakly basic drug, can become trapped in acidic organelles such as late endosomes and lysosomes.[9][10] This sequestration can limit the amount of drug that reaches the nucleus, thereby contributing to drug resistance.[15] The encapsulation of doxorubicin in nanocarriers often leads to uptake via endocytosis, and the subsequent trafficking through the endo-lysosomal pathway can significantly influence the drug's release and ultimate subcellular fate.[22][23]

Part 3: Methodologies for Studying Doxorubicin Uptake and Localization

A variety of robust experimental techniques are available to researchers for the quantitative and qualitative assessment of doxorubicin's cellular uptake and subcellular distribution.

Fluorescence-Based Techniques: Leveraging Doxorubicin's Intrinsic Properties

Doxorubicin is an intrinsically fluorescent molecule, a property that is widely exploited for its detection and quantification within cells.[24]

3.1.1 Fluorescence Microscopy

Confocal laser scanning microscopy (CLSM) is a powerful tool for visualizing the subcellular localization of doxorubicin.[25][26] By co-staining with organelle-specific fluorescent markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria), the distribution of doxorubicin can be precisely mapped.

Experimental Protocol: Confocal Microscopy for Doxorubicin Localization

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentration of doxorubicin for the specified time.

-

Organelle Staining (Optional): If co-localization is desired, incubate cells with organelle-specific fluorescent probes according to the manufacturer's instructions.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular doxorubicin.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS. Fixation can sometimes alter the distribution of the drug.

-

Nuclear Staining: Incubate cells with a nuclear stain such as DAPI or Hoechst 33342 for 10-15 minutes.

-

Imaging: Mount the coverslips or image the dishes using a confocal microscope. Acquire images using the appropriate laser excitation and emission filter sets for doxorubicin and the other fluorescent probes.[10]

3.1.2 Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the total cellular uptake of doxorubicin in a large population of cells.[24][27] The fluorescence intensity of individual cells is proportional to the amount of intracellular doxorubicin.

Experimental Protocol: Flow Cytometry for Doxorubicin Uptake

-

Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

-

Drug Treatment: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with doxorubicin at various concentrations and for different time points.

-

Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them twice with ice-cold PBS to remove extracellular drug and stop further uptake.[2]

-

Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% fetal bovine serum) for flow cytometric analysis.

-

Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser and filter set appropriate for doxorubicin fluorescence (e.g., 488 nm excitation, ~590 nm emission).[28]

Subcellular Fractionation: A Biochemical Approach

Subcellular fractionation allows for the physical separation of different organelles, enabling the quantification of doxorubicin in each compartment.[29][30] This is typically achieved through differential centrifugation or density gradient centrifugation.[31]

Experimental Protocol: Subcellular Fractionation by Differential Centrifugation

-

Cell Lysis: After drug treatment and washing, lyse the cells using a hypotonic buffer and mechanical homogenization (e.g., Dounce homogenizer).[30]

-

Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed (e.g., 600-1000 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria.

-

Further centrifugation of the resulting supernatant at very high speeds (e.g., 100,000 x g) can be used to pellet microsomes (fragments of the endoplasmic reticulum and Golgi apparatus). The final supernatant represents the cytosolic fraction.[32]

-

-

Drug Quantification: Extract doxorubicin from each fraction using an appropriate solvent (e.g., acidified isopropanol) and quantify its concentration using fluorescence spectroscopy or high-performance liquid chromatography (HPLC).[33]

Advanced Imaging Techniques

More advanced techniques can provide even greater detail about doxorubicin's behavior within cells.

-

Correlative Light and Electron Microscopy (CLEM): This technique combines the advantages of fluorescence microscopy to identify doxorubicin-rich regions with the high-resolution structural information of electron microscopy to precisely localize the drug within organelles.[13]

-

Raman Microspectroscopy: This label-free imaging technique can detect the unique vibrational signature of doxorubicin and monitor its interactions with cellular components like DNA in real-time.[26][34]

Part 4: Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Method | Typical Values/Observations | References |

| Cellular Uptake | Flow Cytometry | Uptake is time- and concentration-dependent. Resistant cells show lower accumulation. | [27][35] |

| IC50 | Cytotoxicity Assay | Varies widely depending on cell line and exposure time. | [3][9] |

| Nuclear/Cytoplasmic Ratio | Confocal Microscopy | >1 in sensitive cells; <1 in resistant cells. | [16][36] |

| Permeability Coefficient | Microfluidic Models | Increases with doxorubicin concentration. | [37] |

Visualization of Key Processes

Doxorubicin Cellular Uptake and Efflux Pathways

Sources

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and Functional Contribution of Different Organic Cation Transporters to the Cellular Uptake of Doxorubicin into Human Breast Cancer and Cardiac Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells | Anticancer Research [ar.iiarjournals.org]

- 7. Role of SLC transporters in toxicity induced by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The distribution and retention of paclitaxel and doxorubicin in multicellular layer cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcellular localization of the chemotherapeutic agent doxorubicin in renal epithelial cells and in tumor cells using correlative light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Doxorubicin - Wikipedia [en.wikipedia.org]

- 15. Exploring doxorubicin transport in 2D and 3D models of MDA-MB-231 sublines: impact of hypoxia and cellular heterogeneity on doxorubicin accumulation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Changes in subcellular doxorubicin distribution and cellular accumulation alone can largely account for doxorubicin resistance in SW-1573 lung cancer and MCF-7 breast cancer multidrug resistant tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial and nuclear p53 localization in cardiomyocytes: redox modulation by doxorubicin (Adriamycin)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]

- 19. Comparative assessment of antitumor effects between doxorubicin and mitochondria-targeted doxorubicin in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long-Circulating Amphiphilic Doxorubicin for Tumor Mitochondria-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Nanoparticle-directed sub-cellular localization of doxorubicin and the sensitization breast cancer cells by circumventing GST-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]

- 27. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. bitesizebio.com [bitesizebio.com]

- 31. Video: Subcellular Fractionation [jove.com]

- 32. researchgate.net [researchgate.net]

- 33. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Raman micro spectroscopy for in vitro drug screening: subcellular localisation and interactions of doxorubicin - Analyst (RSC Publishing) [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. Intracellular localisation studies of doxorubicin and Victoria Blue BO in EMT6-S and EMT6-R cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 37. academic.oup.com [academic.oup.com]

The Crimson Cure: An In-depth Technical Guide to the Discovery and Chemical Synthesis of Doxorubicin Hydrochloride

A Senior Application Scientist's Synthesis of Foundational Knowledge and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals.

Preamble: The Enduring Legacy of an Anthracycline

Doxorubicin, a vibrant crimson compound, stands as a titan in the armamentarium of cancer chemotherapy. Since its discovery, it has been a cornerstone in the treatment of a wide spectrum of malignancies, including breast cancer, lymphomas, sarcomas, and various leukemias.[1][2] Its potent cytotoxic activity, however, is intricately linked to a complex molecular structure and a challenging synthetic pathway. This guide provides a comprehensive exploration of the journey of doxorubicin hydrochloride, from its microbial origins to the intricacies of its chemical synthesis. We will delve into the scientific rationale behind the experimental choices, present detailed protocols, and visualize the core concepts to empower researchers and drug development professionals with a deeper understanding of this pivotal anticancer agent.

Chapter 1: The Serendipitous Discovery of a Potent Cytotoxin

The story of doxorubicin begins in the 1950s with a dedicated search for novel anticancer compounds from soil microbes by the Italian company, Farmitalia Research Laboratories.[3] A soil sample from the vicinity of the 13th-century Castel del Monte yielded a new strain of Streptomyces peucetius. This bacterium produced a red-pigmented antibiotic with significant antitumor activity in murine models.[3] This compound was named daunorubicin.[3]

Further research at Farmitalia led to a mutated strain of Streptomyces peucetius, designated var. caesius, which produced a new, closely related red antibiotic.[4][5] This new compound, initially named Adriamycin after the Adriatic Sea, was later renamed doxorubicin.[3] Structurally, doxorubicin is the 14-hydroxy derivative of daunorubicin, a seemingly minor modification that profoundly enhances its spectrum of anticancer activity.[6]

Isolation and Purification from Fermentation Broth

The industrial production of doxorubicin often begins with the fermentation of a high-yielding strain of Streptomyces peucetius. The subsequent isolation and purification of doxorubicin from the complex fermentation broth is a critical multi-step process designed to achieve high purity.

Experimental Protocol: Isolation and Purification of Doxorubicin

This protocol outlines a general approach for the isolation and purification of doxorubicin from a fermentation broth. Specific parameters may vary depending on the fermentation conditions and scale of production.

-

Broth Pre-treatment: The fermentation broth is first acidified to a pH of 1.5-1.8 with hydrochloric acid.[7]

-

Extraction: The acidified broth is then extracted with a water-immiscible organic solvent, such as a mixture of chloroform and methanol.[8]

-

Phase Separation and Concentration: The organic phase containing doxorubicin is separated and concentrated under reduced pressure to yield a crude extract.[8]

-

Chromatographic Purification: The crude extract is subjected to column chromatography for purification. A common stationary phase is silica gel, and the mobile phase is often a mixture of chloroform and methanol containing formic acid.[8]

-

Further Purification: Additional purification can be achieved using techniques like immobilized metal ion affinity chromatography (IMAC), which leverages doxorubicin's metal-coordinating properties.[8][9]

-

Crystallization of Doxorubicin Hydrochloride: The purified doxorubicin is then converted to its hydrochloride salt and crystallized to obtain a stable, high-purity product. This is often achieved by dissolving the purified doxorubicin in a water-based solution containing a poor solvent for doxorubicin hydrochloride and inducing crystallization at a temperature of 40°C or higher.[10][11][12]

Chapter 2: The Chemical Synthesis of Doxorubicin Hydrochloride

While doxorubicin can be produced by fermentation, the yields are often low.[7] Consequently, semi-synthesis from the more readily available daunorubicin is a commercially vital approach.[13] Total synthesis, while a formidable challenge, has also been achieved and provides valuable insights into the structure-activity relationships of anthracyclines.

Semi-Synthesis from Daunorubicin: A Strategic Hydroxylation